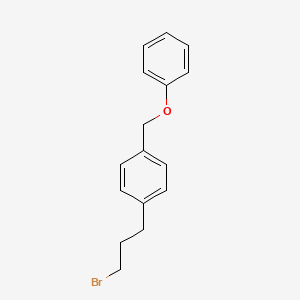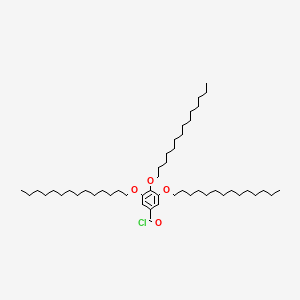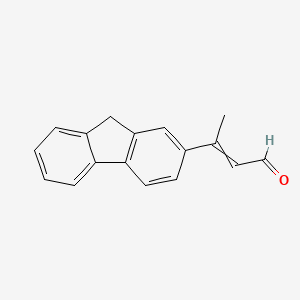![molecular formula C18H13N5O2S B14189339 4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide CAS No. 923268-79-5](/img/structure/B14189339.png)
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides containing an azo group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. The presence of both the sulfonamide and azo functional groups endows the compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide typically involves a two-step process:
Diazotization: The starting material, sulfanilamide, undergoes diazotization to form the diazonium salt. This reaction is carried out by treating sulfanilamide with sodium nitrite in an acidic medium, usually hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 1,10-phenanthroline to form the target compound. This reaction is typically performed in an alkaline medium, such as sodium hydroxide solution, to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Products may include sulfonic acids or nitroso compounds.
Reduction: The major products are typically aromatic amines.
Substitution: The products depend on the nucleophile used but can include various substituted sulfonamides.
Applications De Recherche Scientifique
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to the azo group, which imparts vivid colors.
Mécanisme D'action
The mechanism of action of 4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can inhibit the activity of enzymes like dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide without the azo group.
Sulfasalazine: Contains both sulfonamide and azo groups but with different substituents.
Sulfadiazine: Another sulfonamide with a different aromatic substituent.
Uniqueness
4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide is unique due to the presence of the 1,10-phenanthroline moiety, which enhances its ability to form metal complexes and imparts additional biological activity
Propriétés
Numéro CAS |
923268-79-5 |
|---|---|
Formule moléculaire |
C18H13N5O2S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
4-(1,10-phenanthrolin-5-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H13N5O2S/c19-26(24,25)14-7-5-13(6-8-14)22-23-16-11-12-3-1-9-20-17(12)18-15(16)4-2-10-21-18/h1-11H,(H2,19,24,25) |
Clé InChI |
XYZUADNJPOWRCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-1,2-dimethyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B14189271.png)

![2-Pyrimidinamine, 4-(6-bromo-4-propoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14189279.png)
![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)
![1-Cyclopropyl-4-[3-(diethylamino)propyl]piperazine-2,5-dione](/img/structure/B14189285.png)

![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
![(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B14189293.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)
amino]-](/img/structure/B14189303.png)

![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)


